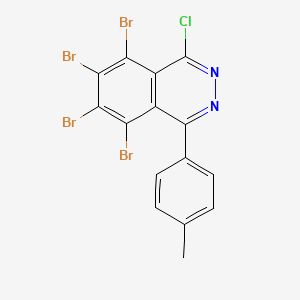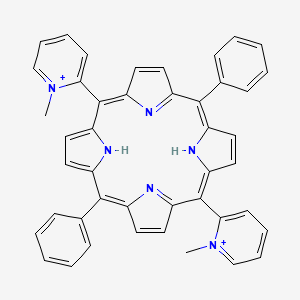
2,2'-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions to form the porphyrin coreThe reaction conditions often require controlled temperatures and the use of solvents like chloroform or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying porphyrin chemistry.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and nucleic acids.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II): A similar porphyrin compound with copper as the central metal ion.
5,15-Diphenyl-21H,23H-porphine: A closely related compound with similar structural features but lacking the methylpyridinium groups
Uniqueness
2,2’-(10,20-Diphenyl-21H,23H-porphine-5,15-diyl)bis(1-methylpyridinium) is unique due to the presence of the methylpyridinium groups, which enhance its solubility and electronic properties. This makes it particularly useful in applications requiring high solubility and specific electronic characteristics .
Properties
CAS No. |
126157-78-6 |
|---|---|
Molecular Formula |
C44H34N6+2 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
5,15-bis(1-methylpyridin-1-ium-2-yl)-10,20-diphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H33N6/c1-49-27-11-9-17-39(49)43-35-23-19-31(45-35)41(29-13-5-3-6-14-29)33-21-25-37(47-33)44(40-18-10-12-28-50(40)2)38-26-22-34(48-38)42(30-15-7-4-8-16-30)32-20-24-36(43)46-32/h3-28H,1-2H3,(H,45,46,47,48)/q+1/p+1 |
InChI Key |
WYCWBYOFTHAOKT-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


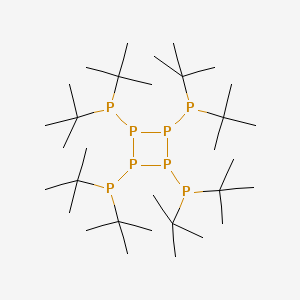

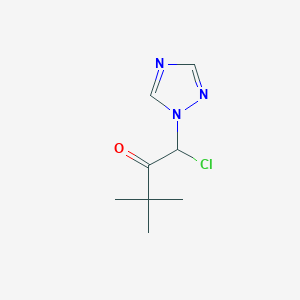
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

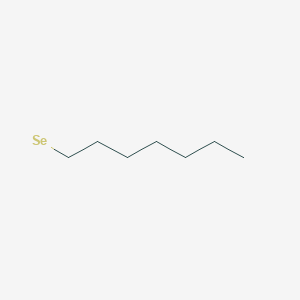
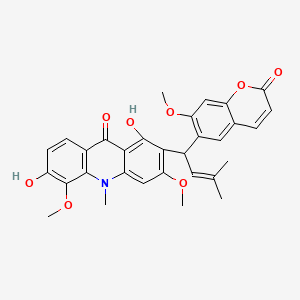
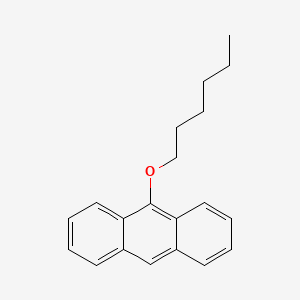
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
